Ethyl 2-cyanoacrylate

Beschreibung

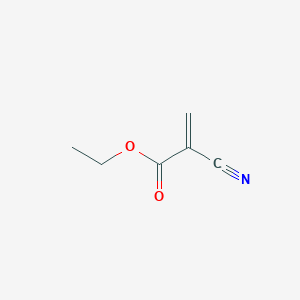

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-3-9-6(8)5(2)4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBJXOREULPLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-30-5 | |

| Record name | Poly(ethyl cyanoacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1025279 | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with irritating, acrid odor; [ACGIH], COLOURLESS LIQUID., Clear colorless liquid with irritating, sweet, ester-like odor | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

55 °C at 3 mm Hg, BP: 54-56 °C (0.21-0.40 kPa), 54-56 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

82.78 °C (closed cup), 75 °C c.c. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in methyl ethyl ketone, toluene, acetone, DMF /N,N-dimethylformamide/, nitromethane | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.040 at 20 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <0.27 kPa at 25 °C, 0.31 mm Hg at 20 °C, <2 mmHg at 25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Clear, colorless, liquid | |

CAS No. |

7085-85-0, 25067-30-5 | |

| Record name | Ethyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyacrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025067305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G95FOH7SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1358 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ETHYL 2-CYANOACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/488 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-20 to -25 °C | |

| Record name | Ethyl cyanoacrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ethyl 2-cyanoacrylate chemical properties and structure

An In-Depth Technical Guide to Ethyl 2-Cyanoacrylate: Chemical Properties and Structure

Introduction

This compound (ECA) is an ethyl ester of 2-cyano-acrylic acid, recognized as the primary component in most cyanoacrylate-based adhesives, commonly known as "superglues".[1][2] It is a colorless liquid with low viscosity and a characteristic sharp, fruity odor in its pure form.[3][4] Its widespread use in industrial, medical, and household applications stems from its remarkable ability to polymerize rapidly, forming strong and durable bonds between a wide variety of substrates.[5][6][7] This guide provides a comprehensive overview of the chemical properties, structure, reactivity, and experimental protocols relevant to ECA for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a monomeric liquid that is soluble in organic solvents like acetone, methyl ethyl ketone, nitromethane, and methylene (B1212753) chloride.[8][4] It is, however, insoluble or has very low solubility in water, with which it reacts.[3][9] The physical and chemical properties of ECA are summarized in the table below.

| Property | Value |

| CAS Number | 7085-85-0[10] |

| Molecular Formula | C₆H₇NO₂[10] |

| Molecular Weight | 125.13 g/mol [1][10] |

| Appearance | Clear, colorless to slightly yellow liquid[3][4][11] |

| Density | 1.040 g/cm³ at 20°C[4][12] |

| Boiling Point | 54-56°C at 0.21-0.40 kPa (3 mm Hg)[1][4][13] |

| Melting Point | -20 to -25°C[4][9] |

| Flash Point | 85°C (185°F) - closed cup[2][14] |

| Vapor Pressure | <0.2 mmHg at 25°C[13] |

| Water Solubility | Reacts; 24 µg/L at 20℃[9][15] |

| Refractive Index | nD20 1.4391[2][9] |

Chemical Structure

The structure of this compound consists of three key functional groups attached to a central carbon-carbon double bond: an ethyl ester group (-COOCH₂CH₃), a cyano group (-C≡N), and the acrylate (B77674) vinyl group (H₂C=C<).[3][6] The strong electron-withdrawing nature of the cyano and ester groups makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which is the key to its rapid polymerization.[7][16]

Caption: Chemical structure of this compound (C₆H₇NO₂).

Reactivity and Polymerization

This compound is unstable and polymerizes rapidly, particularly in the presence of moisture or other weak bases.[8][2][5] This reactivity is the basis for its function as an instant adhesive.[1][6] The polymerization process is a form of anionic polymerization.[7][17]

Mechanism of Anionic Polymerization:

-

Initiation: The polymerization is initiated by a nucleophile, typically hydroxide (B78521) ions (OH⁻) from ambient moisture on a surface.[6][7] The nucleophile attacks the electron-deficient β-carbon of the acrylate double bond, breaking the π-bond and forming a carbanion that is resonance-stabilized by the adjacent cyano and ester groups.[7][16]

-

Propagation: The newly formed carbanion then acts as a nucleophile, attacking another ECA monomer.[7] This process repeats, rapidly forming long polymer chains of poly(ethyl cyanoacrylate) (PECA).[6][16]

-

Termination: Termination of the growing polymer chain is less defined in this "living polymerization" but can occur through reaction with impurities, an acidic species, or by chain transfer.

Caption: Anionic polymerization pathway of this compound.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

A common method for synthesizing cyanoacrylates is the Knoevenagel condensation.[18] This involves the reaction of an active methylene compound (ethyl cyanoacetate) with an aldehyde (formaldehyde).[1][15]

-

Materials:

-

Ethyl cyanoacetate (B8463686)

-

Paraformaldehyde (as a source of formaldehyde)[19]

-

Basic catalyst (e.g., piperidine)[18]

-

-

General Procedure:

-

Dissolve equimolar amounts of ethyl cyanoacetate and paraformaldehyde in a suitable solvent within a round-bottom flask.[18]

-

Add a catalytic amount of a weak base, such as piperidine, to the mixture.[18]

-

The reaction is typically exothermic and results in the formation of a polymer.[15]

-

The resulting polymer is then isolated, dried, and thermally cracked (pyrolysis) under reduced pressure to depolymerize it, yielding the purified this compound monomer.[1][15]

-

The monomer is collected by distillation. An acidic stabilizer is often added to prevent premature repolymerization.[20]

-

Spectroscopic Characterization

The structure and purity of synthesized this compound and the resulting polymer (PECA) can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Protocol: A small drop of the liquid monomer or a thin film of the polymer is placed on a salt plate (e.g., NaCl or KBr) for analysis.

-

Expected Signals: For the ECA monomer, characteristic peaks include C≡N stretching (around 2220 cm⁻¹), C=O ester stretching (around 1735 cm⁻¹), and C=C alkene stretching (around 1616 cm⁻¹).[21] Upon polymerization, the C=C stretching peak at 1616 cm⁻¹ disappears.[21]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or d-acetone) in an NMR tube.[22]

-

¹H NMR: The spectrum of the monomer will show distinct signals for the vinyl protons (at ~6.5 and 7.1 ppm) and the ethyl group protons (~4.3 ppm for -CH₂- and ~1.3 ppm for -CH₃-).[21] In the polymer (PECA), the vinyl proton signals will be absent.[21][22]

-

¹³C NMR: The monomer spectrum shows signals for the alkene carbons, the nitrile carbon, the carbonyl carbon, and the ethyl group carbons.[23][24] After polymerization, the chemical shifts of the carbons in the polymer backbone will differ significantly from the alkene carbons of the monomer.[24]

-

-

Mass Spectrometry (MS):

-

Protocol: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and identification.

-

Expected Data: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of ECA (125.13 g/mol ).[4]

-

Safety and Handling

This compound is a strong irritant to the eyes, skin, and respiratory system.[3][14][25] It bonds to skin and tissues almost instantly.[5] Proper personal protective equipment, including safety goggles and gloves, should be worn during handling.[17] It is combustible and should be stored in a cool, dry, dark place, often refrigerated (2-8°C), with an acidic stabilizer to inhibit premature polymerization.[2][4][9]

Conclusion

This compound is a highly reactive monomer with a unique chemical structure that enables its rapid, moisture-initiated anionic polymerization. This property makes it an exceptionally effective and fast-acting adhesive. Understanding its chemical properties, structure, and reaction mechanisms is crucial for its application in scientific research, industrial manufacturing, and the development of new materials and medical devices. The experimental protocols outlined provide a basis for its synthesis and characterization in a laboratory setting.

References

- 1. acs.org [acs.org]

- 2. This compound CAS 7085-85-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 7085-85-0 [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 9. This compound CAS#: 7085-85-0 [m.chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. sincerechemical.com [sincerechemical.com]

- 12. This compound | 7085-85-0 | FE22971 | Biosynth [biosynth.com]

- 13. This compound | Occupational Safety and Health Administration [osha.gov]

- 14. 2-氰基丙烯酸乙酯 liquid | Sigma-Aldrich [sigmaaldrich.com]

- 15. Ethyl cyanoacrylate - Sciencemadness Wiki [sciencemadness.org]

- 16. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. guidechem.com [guidechem.com]

- 18. benchchem.com [benchchem.com]

- 19. This compound synthesis - chemicalbook [chemicalbook.com]

- 20. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 21. researchgate.net [researchgate.net]

- 22. afinitica.com [afinitica.com]

- 23. rsc.org [rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. This compound | Fisher Scientific [fishersci.ca]

Synthesis of Ethyl 2-Cyanoacrylate for Laboratory Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of ethyl 2-cyanoacrylate. The document details the core chemical principles, experimental protocols, and quantitative data associated with its preparation, primarily through the Knoevenagel condensation reaction. This guide is intended to equip researchers with the necessary information to safely and efficiently synthesize this versatile compound for various applications in drug development and scientific research.

Introduction

This compound (ECA) is a monomeric ester of 2-cyanoacrylic acid.[1] It is a colorless liquid with low viscosity, well-known as the primary component in "superglues" or instant adhesives.[2][3] Its rapid anionic polymerization in the presence of moisture or weak bases allows it to form strong bonds between a wide variety of substrates.[4][5] Beyond its use as an adhesive, the reactivity of the cyanoacrylate backbone makes it a valuable reagent and building block in organic synthesis and for specialized applications in medical and forensic fields.[3]

The synthesis of this compound is most commonly achieved through the Knoevenagel condensation of ethyl cyanoacetate (B8463686) with formaldehyde (B43269).[1][2][5] This reaction is followed by the thermal depolymerization of the resulting polymer to yield the monomer.[2] This guide will focus on laboratory-scale methods for conducting this synthesis.

Chemical Reaction Pathway

The primary route for synthesizing this compound involves the Knoevenagel condensation, a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. In this case, ethyl cyanoacetate serves as the active methylene compound and formaldehyde is the carbonyl reactant. The reaction is typically catalyzed by a weak base.

The mechanism proceeds as follows:

-

Enolate Formation: A basic catalyst abstracts an acidic α-hydrogen from ethyl cyanoacetate, forming a resonance-stabilized enolate.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of formaldehyde.

-

Aldol Addition: This results in the formation of a tetrahedral alkoxide intermediate.

-

Protonation: The intermediate is protonated, often by the conjugate acid of the catalyst, to form a β-hydroxy compound.

-

Dehydration: The β-hydroxy compound undergoes base-induced dehydration, eliminating a water molecule to form the α,β-unsaturated product, this compound.

Figure 1: Knoevenagel condensation mechanism for ECA synthesis.

Quantitative Data Summary

The yield of this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. The following table summarizes quantitative data from various reported laboratory-scale synthesis methods.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Piperidine | Ethanol | Reflux | 2-4 | Not specified | [6] |

| Hexahydropyridine | Dichloroethane or Toluene (B28343) | 70 ± 5 | 2 | ~76-78 (overall) | [7] |

| Ytterbium triflate | Acetonitrile | 90 | 23 | Not specified | [7][8] |

| Triphenylphosphine | Solvent-free | Not specified | Not specified | Excellent | [9] |

| DIPEAc | Hexane | 65-70 | 3-6 | Good to Excellent | [10] |

Note: The yield reported for the hexahydropyridine-catalyzed reaction is an overall yield after polymerization and subsequent depolymerization/distillation steps.

Experimental Protocols

This section provides a detailed, generalized protocol for the synthesis of this compound based on the Knoevenagel condensation. This protocol is a composite of several reported methods and should be adapted and optimized for specific laboratory conditions.

Materials and Equipment

-

Reagents:

-

Ethyl cyanoacetate (≥99%)

-

Paraformaldehyde or Formaldehyde solution (37 wt. % in H₂O)

-

Catalyst (e.g., piperidine, hexahydropyridine)

-

Solvent (e.g., ethanol, toluene, dichloroethane)

-

Phosphorus pentoxide (for depolymerization)

-

Hydroquinone (stabilizer)

-

Dioctyl phthalate (B1215562) (high-boiling solvent for depolymerization)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Distillation apparatus (for vacuum distillation)

-

Separatory funnel

-

Standard laboratory glassware

-

Reaction Procedure

Step 1: Condensation to form the Oligomer

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl cyanoacetate and formaldehyde (a slight molar excess of ethyl cyanoacetate is often used, e.g., 1.02:1.00).[7]

-

Add the chosen solvent (e.g., toluene or dichloroethane).[7]

-

Introduce a catalytic amount of a basic catalyst (e.g., hexahydropyridine, approximately 0.15% by weight of the ethyl cyanoacetate).[7]

-

Heat the reaction mixture to the target temperature (e.g., 70 ± 5 °C) with continuous stirring.[7]

-

Maintain the reaction for a specified duration (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC) if applicable.[6][7] At this stage, a polymeric or oligomeric form of this compound is formed.

Step 2: Depolymerization to Yield the Monomer

-

After the condensation reaction, cool the mixture.

-

Add a high-boiling solvent like dioctyl phthalate, along with a depolymerization catalyst such as phosphorus pentoxide and a stabilizer like hydroquinone.[7]

-

Remove the reaction solvent under reduced pressure, gradually increasing the temperature to around 140°C.[7]

-

Perform a thermal cracking (depolymerization) of the oligomer under high vacuum (e.g., -0.098 Mpa).[7]

-

Collect the fractions that distill over at the appropriate temperature range for the crude monomer (e.g., 150-200°C under the specified vacuum).[7]

Purification

-

The crude monomer obtained from the depolymerization step is then purified by a final vacuum distillation.[7]

-

Distill the crude product under high vacuum (e.g., -0.099 Mpa) to obtain the pure this compound monomer.[7] The boiling point of this compound is approximately 54-56 °C at 3 mmHg.[1]

-

The final product should be a clear, colorless liquid with a purity of ≥99% as determined by gas chromatography.[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

Figure 2: General experimental workflow for ECA synthesis.

Safety Considerations

-

This compound is a strong irritant to the eyes, skin, and respiratory system. All manipulations should be performed in a well-ventilated fume hood.

-

The monomer polymerizes rapidly on contact with moisture. Avoid contact with skin and eyes, as it can bond tissues together instantly.

-

The depolymerization step involves high temperatures and vacuum. Appropriate safety precautions, including the use of a safety shield, should be taken.

-

Consult the Safety Data Sheets (SDS) for all reagents used in the synthesis.

Conclusion

The synthesis of this compound for laboratory use is a well-established process primarily relying on the Knoevenagel condensation of ethyl cyanoacetate and formaldehyde, followed by depolymerization. By carefully controlling reaction parameters such as catalyst, solvent, and temperature, researchers can achieve high yields of the pure monomer. The detailed protocols and workflow provided in this guide offer a solid foundation for the successful laboratory-scale production of this valuable and highly reactive chemical compound.

References

- 1. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. acs.org [acs.org]

- 3. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. benchchem.com [benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 10. jmcs.org.mx [jmcs.org.mx]

An In-depth Technical Guide to the Anionic Polymerization Mechanism of Ethyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyanoacrylate (ECA) is a vinyl monomer renowned for its rapid polymerization, forming the basis of "super glue" adhesives. Its high reactivity is attributed to the strong electron-withdrawing nitrile and ester groups attached to the α-carbon, making the β-carbon highly susceptible to nucleophilic attack. This technical guide provides a comprehensive overview of the anionic polymerization mechanism of ECA, detailing the initiation, propagation, and termination stages. It further presents quantitative kinetic data, outlines experimental protocols, and provides visual diagrams to elucidate the polymerization pathways. This document is intended for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who utilize or study poly(this compound) and related polymers.

Introduction

Alkyl 2-cyanoacrylates, particularly this compound, are a class of monomers that undergo extremely rapid anionic polymerization, even in the presence of weak nucleophiles like water.[1][2] This characteristic is fundamental to their application as instant adhesives.[1] The polymerization process is a chain reaction initiated by a nucleophilic species, followed by a series of propagation steps, leading to the formation of high molecular weight polymers.[3] Understanding the mechanism of this polymerization is crucial for controlling the reaction, tailoring polymer properties for specific applications such as in medicine and drug delivery, and for the development of novel cyanoacrylate-based materials.

The Anionic Polymerization Mechanism

The anionic polymerization of this compound proceeds via a chain mechanism involving initiation, propagation, and termination steps. The driving force for this rapid polymerization is the formation of a resonance-stabilized carbanion at the α-carbon.[1]

Initiation

Initiation can occur through two primary pathways: anionic initiation and zwitterionic initiation.

-

Anionic Initiation: This is triggered by nucleophiles such as anions (e.g., hydroxyl ions, bromide ions) or weak bases.[1][2][4] For instance, moisture present on a surface can provide the hydroxyl ions necessary to initiate the polymerization.[1][2] The nucleophile attacks the electrophilic β-carbon of the ECA monomer, leading to the formation of a carbanion on the α-carbon. This carbanion is stabilized by resonance through the adjacent nitrile and ester groups.[1]

-

Zwitterionic Initiation: Neutral nucleophiles, such as tertiary amines and phosphines, can also initiate polymerization.[1][4][5] In this case, the nucleophile attacks the β-carbon, forming a zwitterionic species with a carbanion on the α-carbon and a positive charge on the initiating nucleophile.[1]

A recent development has shown that visible light, in the presence of a photocatalyst like graphitic carbon nitride (g-C3N4), can induce the anionic polymerization of ECA.[6][7][8] The light generates electron-hole pairs in the photocatalyst, and the electron is transferred to the ECA monomer, forming a radical anion that initiates polymerization.[6][7]

Caption: Initiation pathways for ECA polymerization.

Propagation

The propagation step involves the sequential addition of monomer molecules to the growing polymer chain. The carbanion at the end of the growing chain acts as the nucleophile, attacking the β-carbon of a new ECA monomer.[9] This process regenerates the carbanion at the new chain end, allowing for the rapid addition of many monomer units and the formation of a long polymer chain.[1] This step is exceptionally fast, with propagation rate coefficients (kp) for some cyanoacrylates approaching 106 L·mol−1·s−1.[1]

Caption: Propagation step in anionic polymerization of ECA.

The resonance stabilization of the propagating carbanion is a key feature of this polymerization, contributing to its high rate.

Caption: Resonance stabilization of the ECA carbanion.

Termination

The anionic polymerization of cyanoacrylates is notoriously difficult to terminate. The propagating carbanions are stable and can remain active even in the presence of common terminating agents like water, oxygen, or carbon dioxide. This phenomenon leads to the formation of "living polymers," where the polymerization can resume upon the addition of more monomer.[10]

Strong acids, such as hydrochloric acid, are effective at terminating the polymerization through protonation of the carbanion.[5] Anionic polymerization is often intentionally inhibited by the addition of strong organic or mineral acids to stabilize the monomer during storage.[1]

Interestingly, while CO2 can react with the polycyanoacrylate anion to form a carboxylate anion, which can be observed spectroscopically, calorimetric data suggests that the polymerization continues. This indicates that the carboxylate anion may be able to re-initiate polymerization or exist in equilibrium with the active carbanion.

Quantitative Data

The kinetics of this compound polymerization have been studied under various conditions. The following tables summarize key quantitative data from the literature.

Table 1: Propagation Rate Coefficients (kp) for Cyanoacrylate Polymerization

| Monomer | Initiator | Solvent | Temperature (°C) | kp (L·mol−1·s−1) | Reference |

| n-Butyl 2-cyanoacrylate | Tetrabutylammonium salts | THF | 20 | ~106 | [1] |

| Methyl Methacrylate (for comparison) | Tetraphenylphosphonium salt | THF | 20 | 775 | [1] |

Table 2: Rate Coefficients for Radical Polymerization of this compound (with anionic inhibitors)

| Anionic Inhibitor | Temperature (°C) | kp (L·mol−1·s−1) | kt (L·mol−1·s−1) | Reference |

| 7.0 wt% Acetic Acid | 30 | 1622 | 4.11 x 108 | [1] |

| 0.5 wt% 1,3-Propanesultone | 30 | 1610 | 4.04 x 108 | [1] |

Experimental Protocols

The following provides a general methodology for the anionic polymerization of this compound, synthesized from procedures mentioned in the literature.[6][11]

Materials

-

This compound (ECA) monomer, inhibitor-free

-

Initiator (e.g., piperidine, sodium bicarbonate, triphenylphosphine)

-

Solvent (e.g., tetrahydrofuran (B95107) (THF), water, or bulk polymerization)

-

Terminating agent (e.g., hydrochloric acid in a suitable solvent)

-

Nitrogen or Argon gas for inert atmosphere

-

Glassware (e.g., reaction vessel, syringes)

General Procedure for Solution Polymerization

-

Preparation of Reaction Setup: All glassware should be thoroughly dried to remove any moisture that could initiate polymerization. The reaction is typically conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.

-

Monomer and Solvent Handling: An aliquot of ECA monomer is transferred to the reaction vessel containing the solvent (e.g., THF) using a syringe.[5]

-

Initiation: In a separate vessel, a solution of the initiator is prepared. A specific amount of the initiator solution is then added to the monomer solution to start the polymerization. The reaction is often very rapid.

-

Termination: The polymerization is terminated by the addition of a strong acid, such as hydrochloric acid.[5]

-

Polymer Isolation: The resulting polymer can be isolated by precipitation in a non-solvent, followed by filtration and drying.

Bulk Polymerization

For bulk polymerization, the initiator (e.g., piperidine) is added directly to the ECA monomer, leading to the formation of a solid polymer film.[12][11]

Polymerization in Aqueous Medium

Polymerization can also be carried out in an aqueous medium using an initiator like sodium bicarbonate to produce a powdered polymer.[12][11]

Caption: General experimental workflow for ECA polymerization.

Factors Influencing Polymerization

Several factors can influence the anionic polymerization of ECA:

-

Initiator Type and Concentration: The choice of initiator dictates the polymerization rate and can influence the morphology of the resulting polymer.[13] For instance, harder anions tend to favor film formation, while softer ones may lead to nanofibers.[13] The concentration of the initiator also plays a role in the reaction kinetics.

-

Temperature: While the polymerization can occur at ambient or even lower temperatures, temperature can affect the reaction rate.[13]

-

Solvent: The choice of solvent can impact the polymerization kinetics and the properties of the resulting polymer.

-

Inhibitors: The presence of acidic inhibitors is crucial for preventing premature polymerization during storage.

Conclusion

The anionic polymerization of this compound is an extremely rapid and robust process, driven by the formation of a resonance-stabilized carbanion. The ease of initiation by a wide range of nucleophiles, including water, makes it a unique and highly reactive system. While termination is challenging, this "living" nature can be exploited for the synthesis of well-defined polymers. A thorough understanding of the polymerization mechanism, kinetics, and influencing factors is essential for harnessing the full potential of poly(this compound) in various scientific and industrial applications, from advanced adhesives to biomedical devices and drug delivery systems.

References

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04729D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pcbiochemres.com [pcbiochemres.com]

- 10. pkcollegecontai.dspaces.org [pkcollegecontai.dspaces.org]

- 11. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

- 12. On the anionic homo‐ and copolymerization of ethyl‐ and butyl‐2‐cyanoacrylates | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical Properties of Poly(ethyl 2-cyanoacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethyl 2-cyanoacrylate) (PECA) is a versatile and widely utilized polymer, renowned for its rapid polymerization and strong adhesive properties. Beyond its common application as a cyanoacrylate adhesive, PECA has garnered significant interest in the biomedical field, particularly in drug delivery systems, owing to its biocompatibility and biodegradability. This technical guide provides an in-depth overview of the core physical properties of PECA, offering a valuable resource for researchers, scientists, and professionals involved in its application, especially within the realm of drug development.

Data Presentation

The following tables summarize the key quantitative physical properties of poly(this compound). These values are compiled from various scientific sources and may vary depending on the specific synthesis method, molecular weight, and testing conditions.

Table 1: General and Mechanical Properties

| Property | Value | Test Method/Standard |

| Density | 1.05 - 1.08 g/cm³[1] | - |

| Refractive Index (n_D) | 1.483 (at 20°C)[1] | - |

| Tensile Strength | 22.8 - 42.0 MPa[1] | ASTM D638[2][3][4][5][6] |

| Tensile Shear Strength | 10 - 42 MPa[1] | ASTM D1002 |

| Young's Modulus | Data not consistently available for bulk polymer; requires experimental determination. | ASTM D638[2][3][4][5][6] |

Table 2: Thermal Properties

| Property | Value | Test Method/Standard |

| Glass Transition Temperature (T_g) | 50 °C[1] | Differential Scanning Calorimetry (DSC) |

| Melting Point (T_m) | Not applicable (amorphous polymer)[1] | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | 160°C; completely degraded at 300°C[1] | Thermogravimetric Analysis (TGA) |

| Thermal Conductivity | ~0.1 W/(m·K) (melt)[1] | ASTM E1530[7][8][9][10][11] |

| Specific Heat Capacity | Requires experimental determination. | ASTM E1269[12][13][14][15][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of PECA. The following sections outline the protocols for key experiments.

Determination of Tensile Properties (ASTM D638)

This method determines the tensile strength and Young's modulus of the bulk polymer.

-

Specimen Preparation: Prepare dumbbell-shaped specimens of PECA by injection molding or machining from a cast sheet. The dimensions should conform to the specifications outlined in ASTM D638.[2][5]

-

Apparatus: A universal testing machine equipped with grips suitable for holding the specimens and an extensometer for strain measurement is required.[5]

-

Procedure:

-

Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

-

Measure the width and thickness of the narrow section of the specimen.

-

Mount the specimen in the grips of the universal testing machine.

-

Attach the extensometer to the gauge length of the specimen.

-

Apply a tensile load at a constant crosshead speed until the specimen fractures. The speed should be selected based on the material's characteristics as specified in the standard.[5]

-

Record the load and elongation data throughout the test.

-

-

Data Analysis:

-

Calculate the tensile stress by dividing the load by the initial cross-sectional area.

-

Calculate the strain from the extensometer readings.

-

Plot the stress-strain curve.

-

Determine the tensile strength (the maximum stress before failure) and the Young's modulus (the slope of the initial linear portion of the stress-strain curve).[6]

-

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (T_g) and melting point (T_m).

-

Apparatus: A differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 5-10 mg of the PECA sample into an aluminum DSC pan.

-

Seal the pan hermetically.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

A typical temperature program involves an initial heating scan, followed by a controlled cooling scan, and a second heating scan to erase the thermal history of the sample.

-

-

Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve. The T_g is typically taken as the midpoint of this transition. Since PECA is amorphous, a distinct melting peak is not expected.[1]

Anionic Emulsion Polymerization for Nanoparticle Synthesis

This protocol is commonly used for the preparation of PECA nanoparticles for drug delivery applications.

-

Materials:

-

This compound (ECA) monomer

-

Aqueous phase (e.g., acidified water, pH 2-3)

-

Surfactant/stabilizer (e.g., dextran, poloxamer)

-

Initiator (anionic, initiated by hydroxide (B78521) ions in the aqueous phase)

-

-

Procedure:

-

Prepare the aqueous phase by dissolving the surfactant in acidified water.

-

Vigorously stir the aqueous phase using a magnetic stirrer.

-

Add the ECA monomer dropwise to the stirring aqueous phase.

-

Polymerization occurs rapidly at the interface between the monomer droplets and the aqueous phase, forming nanoparticles.[17][18]

-

Continue stirring for a defined period (e.g., 3-4 hours) to ensure complete polymerization.

-

The resulting nanoparticle suspension can be purified by dialysis or centrifugation to remove unreacted monomer and excess surfactant.

-

-

Characterization: The size, morphology, and surface charge of the synthesized nanoparticles are typically characterized using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and zeta potential measurement.

Visualizations

Experimental Workflow for PECA Nanoparticle Synthesis and Characterization

Caption: Workflow for PECA nanoparticle synthesis and characterization.

Anionic Polymerization Mechanism of this compound

Caption: Anionic polymerization of this compound.

Potential Cellular Uptake Pathway of PECA Nanoparticles

Caption: Cellular uptake of PECA nanoparticles.

Conclusion

This technical guide has provided a detailed overview of the core physical properties of poly(this compound), with a focus on data relevant to researchers and professionals in drug development. The summarized data in tabular format, along with the detailed experimental protocols and visual diagrams, offer a comprehensive resource for understanding and utilizing this versatile polymer. Further research into the bulk mechanical properties and specific heat capacity will continue to enhance our understanding and expand the applications of PECA in advanced biomedical technologies.

References

- 1. download.polympart.ir [download.polympart.ir]

- 2. industrialphysics.com [industrialphysics.com]

- 3. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 4. zwickroell.com [zwickroell.com]

- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]

- 6. infinitalab.com [infinitalab.com]

- 7. store.astm.org [store.astm.org]

- 8. eyoungindustry.com [eyoungindustry.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. store.astm.org [store.astm.org]

- 11. ASTM E1530-06 Standard Test Method for Evaluating the Resistance to Thermal Transmission of Materials by the Guarded Heat Flow Meter Technique [kssn.net]

- 12. mse.ucr.edu [mse.ucr.edu]

- 13. standards.iteh.ai [standards.iteh.ai]

- 14. infinitalab.com [infinitalab.com]

- 15. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 16. scribd.com [scribd.com]

- 17. mdpi.com [mdpi.com]

- 18. chemrxiv.org [chemrxiv.org]

The Accidental Adhesive: A Technical Guide to the Discovery and History of Ethyl 2-Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

A Tale of Two Accidents: The Discovery of Cyanoacrylates

The story of cyanoacrylate adhesives is a testament to the role of serendipity in scientific discovery. The journey began in 1942 at Eastman Kodak laboratories, where Dr. Harry Coover and his team were investigating potential transparent plastics for use in gunsights during World War II.[1][2][3] In the course of their research, they synthesized ethyl 2-cyanoacrylate. However, the compound proved to be incredibly frustrating to work with; it would polymerize on contact with the slightest amount of moisture, bonding everything it touched.[3][4] Deemed a nuisance, the material was set aside and largely forgotten.

Nine years later, in 1951, fate intervened. Dr. Coover, now a supervisor at the Eastman Chemical Division in Tennessee, was leading a project to develop heat-resistant polymers for jet canopies.[3][4] A researcher on his team, Fred Joyner, was characterizing a sample of this compound and placed a drop between the prisms of a refractometer. To his dismay, the expensive prisms became instantly and permanently bonded together.[2] This time, however, the significance of this powerful adhesive property was not overlooked. Dr. Coover recognized the immense commercial potential of a substance that could create strong bonds so quickly and without the need for heat or pressure.[4]

This second accidental discovery marked the true beginning of the cyanoacrylate adhesive revolution. After further research and development, Eastman Kodak introduced the first commercial cyanoacrylate adhesive, "Eastman 910," in 1958.[5][6] The "910" was rumored to have been named because the adhesive could set in just ten seconds.[6]

The Chemistry of Instant Adhesion

The remarkable adhesive properties of this compound stem from its unique chemical structure and polymerization mechanism.

Synthesis of this compound

The primary industrial synthesis of this compound is through a Knoevenagel condensation reaction between ethyl cyanoacetate (B8463686) and formaldehyde (B43269). This reaction is typically followed by a depolymerization step of the resulting polymer to yield the monomer.

A generalized experimental protocol for the synthesis can be described as follows:

Experimental Protocol: Synthesis of this compound via Knoevenagel Condensation

-

Step 1: Condensation. Ethyl cyanoacetate and formaldehyde are reacted in the presence of a basic catalyst. This reaction forms a polymer of this compound.

-

Step 2: Depolymerization. The polymer is then heated under reduced pressure. This process, often referred to as "cracking," breaks down the polymer into the monomeric form of this compound.

-

Step 3: Purification. The monomer is then purified by distillation to remove any impurities.

The following diagram illustrates the chemical pathway for the synthesis of this compound.

Caption: Synthesis of this compound Monomer.

Anionic Polymerization: The Curing Mechanism

The rapid bonding of this compound adhesives is due to anionic polymerization, which is initiated by the presence of a weak base, typically the hydroxyl ions found in ambient moisture on surfaces.

The polymerization process can be outlined in the following steps:

Experimental Protocol: Anionic Polymerization of this compound

-

Initiation: The polymerization process is triggered by a nucleophilic attack from an initiator, such as a water molecule (hydroxyl ion), on the electron-deficient double bond of the this compound monomer. This forms a carbanion.

-

Propagation: The newly formed carbanion then attacks another monomer molecule, adding to the growing polymer chain and regenerating the carbanion at the new chain end. This process repeats rapidly, leading to the formation of long polymer chains.

-

Termination: The polymerization reaction can be terminated by reacting with an acid or other species that neutralizes the carbanion.

The following diagram illustrates the anionic polymerization mechanism.

Caption: Anionic Polymerization of this compound.

Early Experimental Data and Characterization

Detailed quantitative data from the initial discovery period in the 1940s and 1950s is scarce in publicly available literature. However, Dr. Coover's U.S. Patent 2,768,109, filed in 1954, provides some insight into the early experiments. The patent describes the bonding of various substrates and notes the rapid setting times, particularly with the use of an alcohol catalyst.

The following table summarizes the qualitative and semi-quantitative findings from the early experiments as described in the patent.

| Substrate 1 | Substrate 2 | Adhesive | Catalyst | Setting Time | Bond Strength Description |

| Glass | Glass | Methyl α-cyanoacrylate | None | 5 minutes | - |

| Glass | Glass | Methyl α-cyanoacrylate | Capryl alcohol | 5 seconds | "desired tensile strength" |

| Green Oak Wood | Green Oak Wood | Methyl α-cyanoacrylate | Methyl alcohol | "quickly" | "strong bond" |

| Plywood | Plywood | Methyl α-cyanoacrylate | Ethyl alcohol | "rapidly" | "strong bond" |

For a more quantitative perspective, the technical datasheet for a later cyanoacrylate product, Permabond 910 (a methyl cyanoacrylate adhesive, the commercial successor to the original Eastman 910), provides valuable reference data that reflects the capabilities of early cyanoacrylate adhesives.

| Substrate | Shear Strength (psi) | Fixture/Handling Time (seconds) |

| Steel | 3300 - 4200 | 10 - 15 |

| Aluminum | 1900 - 2200 | 10 - 15 |

| Nitrile | >580 | <5 |

| ABS | >870 | 5 - 10 |

| PVC | >870 | 5 - 10 |

| Polycarbonate | >725 | 10 - 20 |

Experimental Protocols for Adhesive Characterization

The characterization of adhesive properties in the mid-20th century relied on standardized test methods. The following protocols are based on the likely procedures used during the early development of cyanoacrylate adhesives, informed by standards of that era such as ASTM D1002 for shear strength testing.

Shear Strength Testing (Lap Shear)

Objective: To determine the shear strength of the adhesive bond between two substrates.

Apparatus:

-

Tensile testing machine

-

Substrate specimens (e.g., metal strips)

-

This compound adhesive

-

Applicator

Procedure:

-

Substrate Preparation: The surfaces of the substrate specimens to be bonded are cleaned and degreased.

-

Adhesive Application: A single drop of this compound adhesive is applied to one end of a substrate specimen.

-

Joint Assembly: The second substrate specimen is immediately placed over the adhesive-coated area, creating a single lap joint with a defined overlap area.

-

Curing: The assembled joint is held under light pressure for a specified period to allow the adhesive to cure.

-

Testing: The bonded specimen is mounted in the grips of a tensile testing machine. A tensile load is applied at a constant rate until the bond fails.

-

Data Recording: The maximum load at failure is recorded. The shear strength is calculated by dividing the maximum load by the overlap area.

The following diagram illustrates the workflow for lap shear strength testing.

Caption: Lap Shear Strength Testing Workflow.

Historical Significance and Future Perspectives

The accidental discovery of this compound adhesives had a profound and lasting impact on numerous fields. In the medical field, cyanoacrylate-based tissue adhesives were famously used during the Vietnam War to quickly close wounds on the battlefield, saving countless lives.[3][4] Today, biocompatible derivatives are widely used in sutureless surgery and other medical applications.

For researchers and scientists, cyanoacrylate adhesives have become an indispensable laboratory tool for a myriad of applications, from mounting samples for microscopy to constructing custom experimental apparatus. The rapid, strong bonds they form with a wide variety of materials have streamlined countless research processes.

The story of this compound is a powerful reminder that even seemingly failed experiments can hold the seeds of groundbreaking innovation. The journey from a sticky nuisance in a wartime lab to a ubiquitous and enabling technology underscores the importance of curiosity, observation, and the recognition of unexpected potential in scientific research. The continued development of cyanoacrylate chemistry promises even more advanced adhesive solutions with tailored properties for the ever-evolving needs of science and technology.

References

Unraveling the Thermal Degradation of Poly(ethyl 2-cyanoacrylate): A Technical Guide

An in-depth exploration of the thermal decomposition mechanisms, experimental analysis, and key quantitative data for poly(ethyl 2-cyanoacrylate), tailored for researchers, scientists, and drug development professionals.

Poly(this compound) (PECA), the primary component of "super glue" adhesives, is a polymer valued for its rapid anionic polymerization at room temperature.[1] However, its thermal stability is a critical consideration in many advanced applications, including in the formulation of drug delivery systems and medical devices. Understanding the mechanisms and kinetics of its thermal decomposition is paramount for ensuring product integrity, performance, and safety. This technical guide provides a comprehensive overview of the thermal decomposition of PECA, detailing the experimental protocols used for its characterization and presenting key quantitative data in a clear, comparative format.

The Core Mechanism: A Tale of "Unzipping"

The thermal degradation of poly(this compound) is predominantly governed by a chain unzipping or depolymerization process.[2] This mechanism is facilitated by the linear structure of the polymer's backbone.[1] Upon heating, the polymer chain scission initiates, leading to the release of monomer units, this compound, rather than random oligomeric fragments.[1][2] This process results in a significant reduction in the polymer's molecular weight and ultimately leads to its complete decomposition.[1][3] The presence of tertiary carbons in the polymer skeleton makes it susceptible to this type of degradation.[1] Thermal decomposition products can also include highly toxic fumes of hydrogen cyanide and toxic oxides of carbon and nitrogen.[4]

Below is a diagram illustrating the proposed "unzipping" depolymerization pathway of PECA.

Quantitative Analysis of Thermal Decomposition

The thermal stability of PECA has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals that the decomposition of PECA occurs in a relatively narrow temperature range.

| Parameter | Value | Experimental Conditions | Source |

| Decomposition Onset Temperature | ~160 °C | - | [2] |

| Complete Decomposition Temperature | 200 - 250 °C | - | [2] |

| Glass Transition Temperature (Tg) | 140 - 150 °C | Dependent on polymerization extent | [1] |

| Activation Energy (Ea) for Thermal Degradation | 37.4 kcal/mol | Isothermal heating between 150-200°C | [2] |

| Activation Energy (Ea) for Thermal Degradation | 65.5 kJ/mol | Non-isothermal, heating rates of 3, 6, 9, 12, and 15 °C/min | [5] |

Experimental Protocols for Thermal Analysis

A generalized workflow for the thermal analysis of poly(this compound) is presented below.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small sample of poly(this compound), typically 5-10 mg, is accurately weighed and placed into a TGA crucible (e.g., platinum, alumina, or aluminum).[6][7]

-

Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 100 ml/min) to prevent oxidative degradation.[7]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 350 °C or higher) at a constant heating rate.[7] Multiple heating rates (e.g., 3, 6, 9, 12, and 15 °C/min) are often used to perform kinetic analysis of the decomposition.[5][8]

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is typically plotted as a TGA curve (percent weight loss vs. temperature) and its derivative, the DTG curve (rate of weight loss vs. temperature).[6]

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg).

Methodology:

-

Sample Preparation: A small, accurately weighed sample of PECA is hermetically sealed in a DSC pan.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Heating Program: The sample is subjected to a controlled temperature program, which typically includes heating, cooling, and isothermal segments, to observe its thermal transitions.

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature, allowing for the determination of the glass transition temperature.[1]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products formed during the thermal decomposition of a polymer.

Methodology:

-

Sample Introduction: A small amount of the PECA sample is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 550°C) in an inert atmosphere, causing it to decompose into smaller, volatile fragments.[9]

-

Gas Chromatography (GC) Separation: The decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

Mass Spectrometry (MS) Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.[9] This technique has been used to identify ethyl cyanoacrylate as a major decomposition product.[9]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 7. rua.ua.es [rua.ua.es]

- 8. researchgate.net [researchgate.net]

- 9. analytix.co.uk [analytix.co.uk]

Solubility of Ethyl 2-cyanoacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-cyanoacrylate (ECA) in various organic solvents. Understanding the solubility of this reactive monomer is critical for its application in drug delivery systems, medical adhesives, and other advanced formulations. This document details qualitative solubility, outlines experimental protocols for quantitative determination, and illustrates key chemical processes.

Quantitative Solubility Data

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Formula | Solubility |

| Acetone | C₃H₆O | Soluble[2][3][4] |

| Methyl Ethyl Ketone (MEK) | C₄H₈O | Soluble[2][3][4] |

| Nitromethane (B149229) | CH₃NO₂ | Soluble[2][3][4] |

| Methylene Chloride (Dichloromethane) | CH₂Cl₂ | Soluble[3] |

| Toluene | C₇H₈ | Soluble[2][4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble[2][4] |

| Acetonitrile | C₂H₃N | Slightly Soluble |

| Benzene | C₆H₆ | Slightly Soluble |

| Chloroform | CHCl₃ | Slightly Soluble |

Note: "Soluble" indicates that a clear solution can be formed, though the exact concentration limit has not been quantitatively defined in the reviewed literature. "Slightly Soluble" indicates that the substance has limited solubility. "Miscible" suggests solubility in all proportions.

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.[5][6][7][8][9] The following protocol is a detailed methodology for the quantitative determination of this compound solubility in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (with appropriate polymerization inhibitor)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography with UV detector (HPLC-UV) or a gravimetric analysis setup (oven, desiccator)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved ECA at the bottom of the vial is necessary to ensure saturation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, cease agitation and allow the solution to stand undisturbed for at least 2 hours to permit the undissolved ECA to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets or potential early-stage polymer particles.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the ECA to polymerize or degrade.

-

Once the solvent is fully evaporated, reweigh the vial containing the ECA residue.

-

The difference in weight corresponds to the mass of the solvent, and the final weight gives the mass of the dissolved ECA. Calculate the solubility in g/100 mL or other desired units.

-

-

HPLC-UV Method:

-

Prepare a series of standard solutions of ECA of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC-UV system and recording the peak areas at a suitable wavelength.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC-UV system and determine the concentration of ECA from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Safety Precautions: this compound is a monomer that can polymerize rapidly, especially in the presence of moisture or basic substances.[3] It is also an irritant. All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Key Chemical Processes and Experimental Workflows

To provide a clearer understanding of the chemical behavior of this compound and the experimental procedures, the following diagrams have been generated using the DOT language.

This compound is well-known for its rapid anionic polymerization, which is initiated by weak bases, including trace amounts of water.[10] This reactivity is crucial to its function as an adhesive but must be controlled during solubility studies.

Conclusion

This compound is a versatile monomer with significant applications in various scientific fields. Its solubility in common organic solvents like acetone, methyl ethyl ketone, and nitromethane is well-established qualitatively. For applications requiring precise concentrations, the experimental protocols outlined in this guide, such as the shake-flask method coupled with gravimetric or chromatographic analysis, provide a robust framework for obtaining quantitative solubility data. Careful control of experimental conditions, particularly to prevent premature polymerization, is essential for accurate and reproducible results. Further research to quantify the solubility of this compound in a wider range of solvents at various temperatures would be a valuable contribution to the scientific community.

References

- 1. Ethyl cyanoacrylate - Sciencemadness Wiki [sciencemadness.org]

- 2. Ethyl cyanoacrylate | C6H7NO2 | CID 81530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl cyanoacrylate - Wikipedia [en.wikipedia.org]

- 4. METHYL CYANOACRYLATE AND ETHYL CYANOACRYLATE (CICAD 36, 2001) [inchem.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. enamine.net [enamine.net]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. acs.org [acs.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Poly(ethyl 2-cyanoacrylate) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction